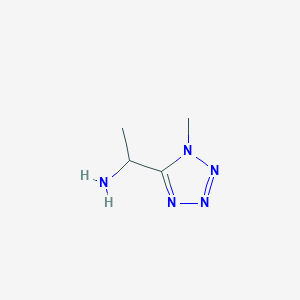

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

Beschreibung

Historical Development and Discovery

The development of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can be traced within the broader historical context of tetrazole chemistry, which began with the first preparation of 1H-tetrazole through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure. The systematic exploration of tetrazole derivatives gained momentum as researchers recognized their potential as carboxylic acid bioisosteres, leading to the development of various synthetic methodologies for introducing tetrazole moieties into organic molecules.

The specific compound 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine was first cataloged in chemical databases in 2014, with its Chemical Abstracts Service number 1267600-33-8 assigned during this period. The synthesis of this particular derivative represents an advancement in the field of tetrazole chemistry, where the combination of methylation at the nitrogen-1 position and the incorporation of an ethanamine side chain at the carbon-5 position creates a molecule with enhanced synthetic versatility and potential biological activity.

Modern synthetic approaches to this compound typically employ multicomponent reactions and cycloaddition strategies that have evolved from classical tetrazole synthesis methods. The development of more efficient synthetic routes has been driven by the growing recognition of tetrazole derivatives as privileged scaffolds in medicinal chemistry, with researchers continuously seeking to expand the chemical space accessible through tetrazole-containing molecules.

Significance in Heterocyclic Chemistry

1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine occupies a significant position within the realm of heterocyclic chemistry due to the unique electronic and structural properties conferred by its tetrazole core. The tetrazole ring system, consisting of four nitrogen atoms and one carbon atom arranged in a five-membered aromatic structure, exhibits remarkable stability and distinctive reactivity patterns that distinguish it from other nitrogen-containing heterocycles.

The compound demonstrates the characteristic features of tetrazole derivatives, including metabolic stability and the ability to participate in various intermolecular interactions through hydrogen bonding, conjugation, and van der Waals forces. The presence of the methyl group at the nitrogen-1 position significantly influences the electronic distribution within the ring system, while the ethanamine substituent at the carbon-5 position provides additional opportunities for chemical modification and biological interaction.

From a synthetic perspective, this compound serves as a versatile building block for the construction of more complex molecular architectures. The nitrogen-rich nature of the tetrazole ring provides multiple sites for coordination with metal centers, making it valuable in coordination chemistry applications. Additionally, the compound can undergo various chemical transformations, including oxidation of the hydroxyl group to yield aldehydes or carboxylic acids, reduction reactions affecting the tetrazole ring, and substitution reactions that allow for the introduction of diverse functional groups.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C4H9N5 | High nitrogen content enables diverse chemical interactions |

| Molecular Weight | 127.15 g/mol | Suitable size for pharmaceutical applications |

| Chemical Abstracts Service Number | 1267600-33-8 | Unique identifier for chemical databases |

| Purity (typical) | ~95% | High purity available for research applications |

| Ring System | 1H-1,2,3,4-tetrazole | Aromatic five-membered heterocycle with four nitrogens |

Role as a Bioisostere in Medicinal Chemistry

The significance of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine in medicinal chemistry stems primarily from its potential to function as a bioisostere, particularly for carboxylic acid moieties. Tetrazoles have emerged as the most frequently used nonclassical bioisosteres of carboxylic acid groups in biologically active molecules, offering several advantages over their carboxylic acid counterparts while maintaining similar biological activity profiles.

The bioisosteric relationship between tetrazoles and carboxylic acids is supported by their similar acid dissociation constant values, with tetrazoles exhibiting values ranging from 4.5 to 4.9 compared to 4.2 to 4.4 for carboxylic acids. This similarity ensures that both functional groups can be ionized at physiological pH (7.4), maintaining the electrostatic interactions crucial for biological activity. However, tetrazoles offer distinct advantages, including enhanced metabolic stability, increased lipophilicity, and resistance to biological degradation pathways such as beta-oxidation or amino acid conjugation.

The unique hydrogen bonding capabilities of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine contribute significantly to its potential as a medicinal chemistry tool. The tetrazole ring can simultaneously form stable hydrogen bonds with multiple proton donors and acceptors, often serving as the predominant interaction in the binding of active molecules to their biological targets. The nitrogen-rich structure provides numerous opportunities to form hydrogen bonds with recognition sites of receptors, while the planar structure of the tetrazole ring allows for favorable π-π interactions with aromatic residues in protein binding sites.

Research has demonstrated that tetrazole derivatives, including compounds structurally related to 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine, exhibit diverse biological activities across multiple therapeutic areas. These include applications as peroxisome proliferator-activated receptor agonists, protein tyrosine phosphatase 1B inhibitors, aldose reductase inhibitors, and dipeptidyl peptidase-4 inhibitors, among others. The compound's structural features position it as a promising candidate for further investigation in these and related therapeutic applications.

| Bioisosteric Property | Tetrazole | Carboxylic Acid | Advantage |

|---|---|---|---|

| Acid Dissociation Constant | 4.5-4.9 | 4.2-4.4 | Similar ionization at physiological pH |

| Lipophilicity | Higher | Lower | Enhanced membrane penetration |

| Metabolic Stability | High | Moderate | Prolonged half-life |

| Hydrogen Bonding | Multiple sites | Limited sites | Enhanced receptor interactions |

| Charge Delocalization | Extensive | Limited | Improved stability of ionic form |

The compound's potential extends beyond simple bioisosteric replacement, as its unique structural features enable novel modes of biological interaction that may lead to enhanced or altered pharmacological profiles compared to traditional carboxylic acid-containing drugs. The presence of the ethanamine moiety provides additional opportunities for structure-activity relationship optimization, allowing medicinal chemists to fine-tune the compound's properties for specific therapeutic applications.

Eigenschaften

IUPAC Name |

1-(1-methyltetrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-3(5)4-6-7-8-9(4)2/h3H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKIWOOIWANUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267600-33-8 | |

| Record name | 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine, also known as tetrazole-based compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a tetrazole ring that is known for its pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : C4H10N5

- Molar Mass : 130.16 g/mol

- CAS Number : 2138537-66-1

Biological Activity Overview

The biological activity of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has been explored in various studies. Key areas of focus include:

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study conducted on various tetrazole derivatives found that certain modifications to the tetrazole ring can enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have reported the anticancer potential of tetrazole derivatives. For instance, a compound structurally related to 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Activity

In a study published by PubMed Central, researchers synthesized a series of tetrazole derivatives and evaluated their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that some derivatives exhibited IC50 values lower than 10 µM, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 8.5 |

| B | SW480 | 7.2 |

| C | A549 | 9.0 |

Case Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial properties of tetrazole compounds revealed that specific structural modifications significantly enhanced their activity against multidrug-resistant strains of bacteria. The study utilized standard disk diffusion methods to evaluate efficacy .

| Compound | Bacteria Strain | Zone of Inhibition (mm) |

|---|---|---|

| D | E. coli | 15 |

| E | S. aureus | 18 |

| F | P. aeruginosa | 12 |

The biological mechanisms underlying the activity of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine are multifaceted:

Apoptosis Induction

Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and mitochondrial depolarization . This is crucial for its anticancer effects.

Cell Cycle Arrest

Tetrazole derivatives have been reported to cause cell cycle arrest at various phases, which is a common mechanism for anticancer agents .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that have been extensively studied. Key areas of focus include:

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives, including 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine, possess significant antimicrobial properties. Modifications to the tetrazole ring can enhance their efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several tetrazole derivatives against multidrug-resistant bacteria using standard disk diffusion methods. The results are summarized in the following table:

| Compound | Bacteria Strain | Zone of Inhibition (mm) |

|---|---|---|

| D | E. coli | 15 |

| E | S. aureus | 18 |

| F | P. aeruginosa | 12 |

These findings indicate that structural modifications can significantly improve the antimicrobial effectiveness of tetrazole-based compounds.

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been a major focus of research. Several studies have reported significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study published by PubMed Central, researchers synthesized a series of tetrazole derivatives and evaluated their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that some derivatives exhibited IC50 values lower than 10 µM, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 8.5 |

| B | SW480 | 7.2 |

| C | A549 | 9.0 |

The mechanism of action for these anticancer effects is often linked to apoptosis induction and cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the heterocyclic core, substituents, and functional groups. Key comparisons are summarized below:

Tetrazole vs. Triazole Derivatives

- Impact of Heterocycle :

Substituent Effects on Tetrazole Derivatives

- Methyl vs.

Vorbereitungsmethoden

Methodology Overview

-

- An appropriate nitrile precursor (e.g., acetonitrile or substituted nitriles)

- Hydrazoic acid or azide sources

- Amine derivatives (such as ethan-1-amine or its equivalents)

- Catalysts or catalysts-free conditions

-

- Typically performed in polar solvents like methanol or ethanol

- Mild temperatures, often room temperature or slight heating

- Reaction times ranging from several hours to overnight

Representative Protocol

Based on recent literature, a typical synthesis involves:

- Mix nitrile (e.g., acetonitrile) with an azide source (e.g., sodium azide or trimethylsilyl azide)

- Add ethan-1-amine or a suitable precursor

- Stir in methanol at room temperature for 6–8 hours

- Isolate the product via filtration or chromatography

This method leverages the [3+2] cycloaddition mechanism to form the tetrazole ring directly, followed by in situ functionalization to incorporate the ethan-1-amine group.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of tetrazole derivatives, including the target compound, with notable benefits:

- Reaction times reduced from hours to minutes

- Yields comparable or superior to conventional methods

- Operational simplicity and energy efficiency

Experimental Conditions

- Reactants are combined in a sealed vessel with a suitable solvent (e.g., methanol)

- Microwave power typically set at 50 W

- Reaction duration as short as 15–20 minutes

- Post-reaction purification via chromatography

Sample Protocol

- Combine nitrile, ethan-1-amine, and azide source in methanol

- Microwave at 45°C for 15 minutes

- Cool, then purify the crude product

This approach aligns with the findings reported in recent studies where the yields ranged from 80% to 95%, demonstrating high efficiency and rapidity.

Data Summary Table of Preparation Methods

| Method | Reaction Time | Temperature | Yield Range | Advantages | References/Notes |

|---|---|---|---|---|---|

| Traditional Multi-step | Several hours | Reflux or room temp | Variable | Well-established, high purity | Classic nitrile-azide cycloaddition |

| Multi-Component Reaction (MCR) | 6–8 hours | Room temp or mild | 80–95% | One-pot, high efficiency | Recent literature on tetrazole synthesis |

| Microwave-Assisted | 15–20 minutes | 45°C–60°C | 80–95% | Rapid, energy-efficient, high yield | Recent advances in microwave synthesis |

Notes on Optimization and Research Findings

- Choice of Reactants : Nitrile precursors with electron-withdrawing groups facilitate tetrazole formation.

- Solvent Effects : Polar protic solvents like methanol enhance reaction rates.

- Temperature Control : Mild heating or microwave irradiation optimizes yields without decomposition.

- Catalyst Use : Catalyst-free conditions are preferred for environmental reasons, although catalysts can sometimes improve yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-methyl-1H-tetrazol-5-yl)ethan-1-amine, and how can purity be optimized?

- Methodology : Synthesis often involves nucleophilic substitution or cyclization reactions. For example, tetrazole rings can be formed via [2+3] cycloaddition between nitriles and azides. A related compound, 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP), was synthesized using nitro-functionalized precursors and characterized via H/C NMR and IR spectroscopy .

- Purity Optimization : Recrystallization from polar solvents (e.g., ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) are effective. Hydrochloride salt derivatives (e.g., 1-(1-cyclopropyl-1H-tetrazol-5-yl)ethan-1-amine hydrochloride) improve crystallinity for purification .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions and amine proton environments. For example, methyl groups on tetrazole resonate near δ 3.5–4.0 ppm .

- IR : Stretching frequencies for NH (3300–3500 cm) and tetrazole rings (1500–1600 cm) are diagnostic .

Q. What thermodynamic properties are critical for assessing its stability under storage or reaction conditions?

- Key Data :

| Property | Value | Method | Reference |

|---|---|---|---|

| Enthalpy of formation | ΔfH°(gas) = ~630 kJ/mol* | Gaussian 03 | |

| Decomposition Temp. | 171–270°C | DSC/TGA |

- Stability : High thermal stability (decomposition >170°C) suggests suitability for high-energy applications. Sublimation enthalpy (ΔsubH) data from NIST can guide storage conditions .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural elucidation?

- Approach :

- Use single-crystal X-ray diffraction (SHELX suite) for unambiguous structure determination. For example, HANTP salts were resolved via SHELXL refinement, revealing 2D metal-organic frameworks .

- Cross-validate with computational geometry optimization (e.g., DFT) to address discrepancies in bond lengths/angles .

Q. What computational methods predict the compound’s reactivity and detonation properties?

- Methods :

- DFT/Gaussian : Calculate heats of formation (HOF) and band gaps to assess energetic performance. HANTP’s HOF (1275 kJ/mol) was computed using Gaussian 03 .

- EXPLO5 : Predict detonation velocity (e.g., 8500 m/s for HANTP derivatives) using measured densities and HOF values .

Q. What safety protocols are recommended for handling this compound in high-energy applications?

- Safety Measures :

- Impact/Friction Sensitivity Testing : Use BAM standards. HANTP salts exhibit moderate sensitivity (impact: 5–10 J; friction: 60–80 N), requiring inert atmosphere handling .

- Waste Disposal : Segregate reaction waste and avoid aqueous disposal due to potential nitrogen oxide byproducts. Follow protocols for azide-containing compounds .

Data Contradiction Analysis

- Example : Discrepancies in thermal stability (e.g., DSC vs. TGA data) may arise from polymorphic variations or hydration. Mitigate by:

- Repeating experiments under controlled humidity.

- Comparing with computational decomposition pathways (ReaxFF MD simulations).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.